

# Biological Activity Profile & Investigation Guide: 2-Isopropyl-5-methylbenzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 2-Isopropyl-5-methylbenzaldehyde

Cat. No.: B13946230

[Get Quote](#)

## Executive Summary

**2-Isopropyl-5-methylbenzaldehyde** (CAS: 33731-13-4) is a structural isomer of the well-characterized terpene Cuminaldehyde (4-isopropylbenzaldehyde). While Cuminaldehyde is a major constituent of Cumin (*Cuminum cyminum*) essential oil, the 2-isopropyl-5-methyl isomer is primarily encountered as a synthetic intermediate or minor byproduct in the formylation of p-cymene.

Due to its specific substitution pattern—mimicking the carbon skeleton of Thymol (2-isopropyl-5-methylphenol)—this compound presents a unique pharmacological pharmacophore. It bridges the lipophilicity of p-cymene with the electrophilic reactivity of an aromatic aldehyde.

Key Technical Insight: Unlike its phenolic counterpart (Thymol), which acts primarily through membrane disruption and radical scavenging (H-atom donation), **2-Isopropyl-5-methylbenzaldehyde** is predicted to act via Schiff base formation with protein amines and nucleophilic attack on cellular thiols. This guide outlines its chemical profile, predicted Structure-Activity Relationships (SAR), and the standardized protocols required to validate its biological activity.

## Chemical Profile & Structural Context[1][2][3]

Understanding the precise geometry of this molecule is critical for predicting its receptor binding and steric hindrance.

Property	Specification
IUPAC Name	2-Isopropyl-5-methylbenzaldehyde
Common Synonyms	Thymyl aldehyde (ambiguous); p-Cymene-2-carboxaldehyde
CAS Number	33731-13-4
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O
Molecular Weight	162.23 g/mol
Structural Class	Monoterpenoid Aldehyde
Key Functional Group	Formyl group (-CHO) at C1; Isopropyl at C2 (Ortho effect)
LogP (Predicted)	~3.1 (High Lipophilicity)

### Structural Comparison (SAR Context)

- vs. Cuminaldehyde: The isopropyl group is ortho to the aldehyde in **2-Isopropyl-5-methylbenzaldehyde**, creating significant steric hindrance around the carbonyl carbon. This likely reduces its reaction rate with bulkier nucleophiles compared to Cuminaldehyde (where the isopropyl is para).
- vs. Thymol: Lacks the phenolic -OH. It cannot act as a hydrogen bond donor, significantly altering its solubility and antioxidant mechanism (electron acceptance vs. H-donation).

### Predicted Biological Activity (SAR Analysis)

Given the scarcity of direct clinical data for this specific isomer, the following profile is derived from validated Structure-Activity Relationships (SAR) of the p-cymene scaffold.

## Antimicrobial Potential (High Probability)

- Mechanism: The aldehyde group is a "soft" electrophile. It targets the amine groups of lysine residues and the thiol groups of cysteine in bacterial enzymes.
- Specificity: The high lipophilicity (LogP ~3.1) facilitates penetration through the peptidoglycan layer of Gram-positive bacteria (*S. aureus*) and the outer membrane of Gram-negative bacteria (*E. coli*).
- Steric Modulation: The ortho-isopropyl group may slow down metabolic detoxification by aldehyde dehydrogenases, potentially increasing its half-life inside the bacterial cell compared to Cuminlaldehyde.

## Anticancer / Cytotoxic Activity[4][5]

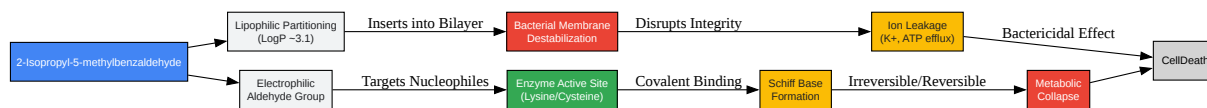
- Target: Microtubule polymerization and mitochondrial membrane potential.
- Pathway: Similar to cinnamaldehyde derivatives, the compound is expected to induce Reactive Oxygen Species (ROS) generation within cancer cells, leading to caspase-dependent apoptosis.
- Selectivity: Aldehydes often show lower selectivity indices (SI) than phenols; cytotoxicity against healthy fibroblasts (e.g., NIH/3T3) must be monitored.

## Anti-Inflammatory Activity[4][5][6][7][8][9]

- Pathway: Inhibition of the NF-κB signaling pathway.[1][2] The compound likely prevents the translocation of p65/p50 dimers to the nucleus by covalently modifying IκB kinase (IKK) via Michael addition (if unsaturated) or Schiff base formation.

## Mechanisms of Action (Visualized)

The following diagram illustrates the dual-action mechanism: Membrane Interaction (driven by lipophilicity) and Enzyme Inhibition (driven by the aldehyde reactivity).



[Click to download full resolution via product page](#)

Caption: Dual-mechanism pathway showing membrane disruption via lipophilicity and enzymatic inhibition via carbonyl reactivity.

## Experimental Protocols for Validation

To empirically establish the profile of **2-Isopropyl-5-methylbenzaldehyde**, the following standardized workflows are required. These protocols are designed to be self-validating with positive controls.

### Protocol: Minimum Inhibitory Concentration (MIC) Determination

Objective: Quantify antibacterial potency against *S. aureus* (ATCC 25923) and *E. coli* (ATCC 25922).

- Preparation:
  - Dissolve **2-Isopropyl-5-methylbenzaldehyde** in 5% DMSO (dimethyl sulfoxide) to create a stock solution of 10 mg/mL.
  - Control: Use Thymol and Cuminaldehyde as structural benchmarks; Ciprofloxacin as a positive antibiotic control.
- Inoculum: Adjust bacterial culture to 0.5 McFarland standard (CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
- Microdilution:

- Use a 96-well plate. Dispense 100  $\mu$ L MHB.
- Perform serial 2-fold dilutions of the compound (Range: 1000  $\mu$ g/mL to 1.95  $\mu$ g/mL).
- Add 100  $\mu$ L of diluted bacterial inoculum to each well.
- Incubation: 37°C for 24 hours.
- Readout: Add 20  $\mu$ L of Resazurin (0.015%) dye. Incubate for 2 hours.
  - Blue -> Pink = Growth (Not inhibited).
  - Blue -> Blue = No Growth (MIC).
- Validation: DMSO control well must show growth; Sterile control must remain blue.

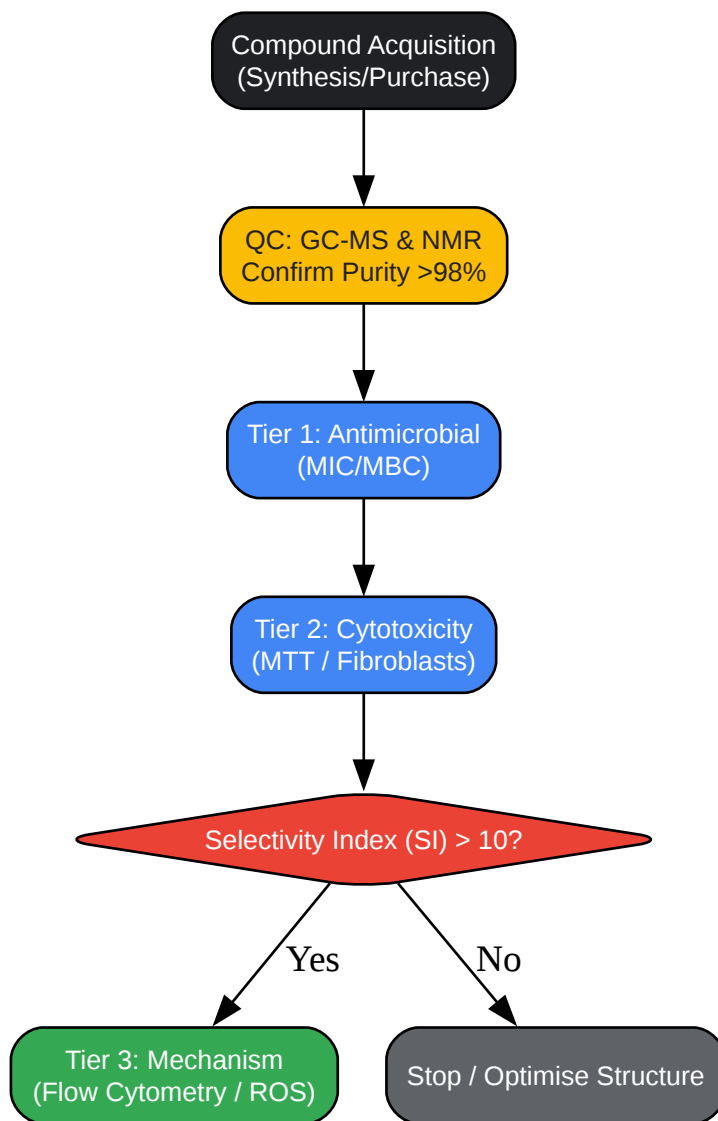
## Protocol: Cytotoxicity Screening (MTT Assay)

Objective: Determine the Selectivity Index (SI) using HDF (Human Dermal Fibroblasts).

- Seeding: Seed HDF cells at  
  
cells/well in 96-well plates. Incubate 24h.
- Treatment: Treat cells with compound concentrations (0–500  $\mu$ M) for 48h.
- Assay:
  - Add 10  $\mu$ L MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.
  - Remove media. Solubilize formazan crystals with 100  $\mu$ L DMSO.
- Analysis: Measure absorbance at 570 nm.
- Calculation:  
  
is the concentration reducing absorbance by 50%.
  - SI Calculation:

. An SI > 10 indicates a promising therapeutic window.

## Workflow Diagram: Evaluation Pipeline



[Click to download full resolution via product page](#)

Caption: Step-by-step validation workflow from purity check to advanced mechanistic studies.

## Safety & Toxicology Profile

While specific LD50 data for CAS 33731-13-4 is limited, data from the isomeric Cuminaldehyde (CAS 122-03-2) provides a relevant baseline for risk assessment.

- Acute Oral Toxicity (Rat): Estimated LD50 ~1390 mg/kg (based on Cuminaldehyde).[3]

- Skin Sensitization: Aldehydes are known sensitizers. The compound is classified as a Category 2 Skin Irritant and Category 2 Eye Irritant.[4]
- Metabolism: Likely oxidized to the corresponding benzoic acid derivative (2-isopropyl-5-methylbenzoic acid) in the liver, then conjugated with glycine for excretion. This rapid oxidation pathway typically reduces systemic toxicity.

## References

- Synthesis & Characterization
  - Brückner, R. (2007). Synthesis by Formylation of Arene—Hydrogen Bonds. *Science of Synthesis*. [Link](#)
  - Note: This source details the formylation of p-cymene yielding **2-isopropyl-5-methylbenzaldehyde** as a distinct isomer.
- Comparative Biological Activity (Cuminaldehyde)
  - Monteiro-Neto, V., et al. (2020).[5] Cuminaldehyde potentiates the antimicrobial actions of ciprofloxacin against *Staphylococcus aureus* and *Escherichia coli*. [5][6][7] *PLOS ONE*. [Link](#)
  - Relevance: Establishes the baseline activity for the isopropyl-benzaldehyde pharmacophore.
- Comparative Biological Activity (Thymol)
  - Nostro, A., et al. (2004). Susceptibility of Staphylococcal Biofilms to Thymol and Carvacrol. *Journal of Medical Microbiology*. [Link](#)
  - Relevance: Provides the activity profile for the 2-isopropyl-5-methyl substitution p
- Mechanism of Action (Aldehydes)
  - Morshedi, D., et al. (2015).[8][9] Cuminaldehyde as the Major Component of *Cuminum cyminum*, a Natural Aldehyde with Inhibitory Effect on Alpha-Synuclein Fibrillation.[10][11][12][8][13][9] *Journal of Food Science*. [Link](#)

- Relevance: Validates the Schiff base mechanism for isopropyl-benzaldehydes.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. Anti-Inflammatory Effects of Cumin Essential Oil by Blocking JNK, ERK, and NF-κB Signaling Pathways in LPS-Stimulated RAW 264.7 Cells - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Cuminaldehyde Effects in a MIA-Induced Experimental Model Osteoarthritis in Rat Knees - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. echemi.com \[echemi.com\]](#)
- [4. tcichemicals.com \[tcichemicals.com\]](#)
- [5. Cuminaldehyde exhibits potential antibiofilm activity against Pseudomonas aeruginosa involving reactive oxygen species \(ROS\) accumulation: a way forward towards sustainable biofilm management - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. pure.au.dk \[pure.au.dk\]](#)
- [7. journals.plos.org \[journals.plos.org\]](#)
- [8. juniperpublishers.com \[juniperpublishers.com\]](#)
- [9. juniperpublishers.com \[juniperpublishers.com\]](#)
- [10. Cuminaldehyde as the Major Component of Cuminum cyminum, a Natural Aldehyde with Inhibitory Effect on Alpha-Synuclein Fibrillation and Cytotoxicity - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [11. merckmillipore.com \[merckmillipore.com\]](#)
- [12. nmppdb.com.ng \[nmppdb.com.ng\]](#)
- [13. allsubjectjournal.com \[allsubjectjournal.com\]](#)
- To cite this document: BenchChem. [Biological Activity Profile & Investigation Guide: 2-Isopropyl-5-methylbenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13946230/docs#biological-activity-profile-investigation-guide-2-isopropyl-5-methylbenzaldehyde\]](https://www.benchchem.com/product/b13946230/docs#biological-activity-profile-investigation-guide-2-isopropyl-5-methylbenzaldehyde)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)